U27391 - 106314-87-8

U27391

Catalog Number: EVT-284575
CAS Number: 106314-87-8
Molecular Formula: C23H36N4O5
Molecular Weight: 448.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
U 27391 inhibits the action of human recombinant interleukin-1beta and glycosaminoglycan synthesis. U 27391 is a metalloproteinase inhibitor.
Source

U27391 is a synthetic compound developed for its potential therapeutic applications. It is primarily studied for its effects on biological systems, particularly in relation to cancer and other diseases. The compound's origins can be traced back to research aimed at identifying novel agents that can modulate biological pathways involved in disease processes.

Classification

U27391 falls under the category of small molecules with potential pharmacological activity. It is classified as an inhibitor of specific biological targets within cells, which may include enzymes or receptors involved in disease progression. The exact classification may vary based on its mechanism of action and the specific biological pathways it influences.

Synthesis Analysis

Methods

The synthesis of U27391 typically involves multi-step organic reactions that may include:

  1. Starting Materials: The synthesis begins with readily available precursors that are modified through various chemical reactions.
  2. Reactions: Common reactions used in the synthesis may include:
    • Amination: Introducing amino groups to increase biological activity.
    • Alkylation: Modifying the compound's structure to enhance solubility or target specificity.
    • Cyclization: Creating cyclic structures that can improve binding affinity to biological targets.

Technical Details

The synthesis process requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Analytical techniques like high-performance liquid chromatography and nuclear magnetic resonance spectroscopy are often employed to monitor the progress of the synthesis and confirm the structure of U27391.

Molecular Structure Analysis

Structure

The molecular structure of U27391 is characterized by specific functional groups that contribute to its biological activity. While the precise structure may vary based on synthetic modifications, it typically includes:

  • A core scaffold that provides structural stability.
  • Functional groups that enhance interaction with biological targets.

Data

Molecular weight, formula, and other structural data are essential for understanding the compound's properties. For instance:

  • Molecular Formula: CxHyNz (specific values depend on the synthesized variant).
  • Molecular Weight: Typically in the range of 300-500 g/mol.
Chemical Reactions Analysis

Reactions

U27391 participates in various chemical reactions relevant to its application in biological systems. These may include:

  1. Enzyme Inhibition: U27391 can inhibit specific enzymes involved in metabolic pathways.
  2. Binding Interactions: The compound may form reversible or irreversible bonds with target proteins or nucleic acids.

Technical Details

The kinetics of these reactions are studied using various biochemical assays to determine parameters such as inhibition constants and binding affinities.

Mechanism of Action

Process

The mechanism of action for U27391 involves its interaction with specific molecular targets within cells. This process typically includes:

  1. Target Recognition: U27391 binds to its target protein or enzyme.
  2. Biological Response: The binding alters the function of the target, leading to downstream effects that can inhibit cell proliferation or induce apoptosis in cancer cells.

Data

Quantitative data from assays measuring cellular responses to U27391 provide insight into its efficacy and potential therapeutic window.

Physical and Chemical Properties Analysis

Physical Properties

U27391 exhibits several notable physical properties:

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Melting Point: Specific melting points can indicate purity and stability.

Chemical Properties

Chemical properties include reactivity with various agents:

  • Stability: Stability under different pH conditions is crucial for therapeutic applications.
  • Reactivity: Potential to undergo hydrolysis or oxidation under physiological conditions.

Relevant data from stability studies are essential for formulation development.

Applications

Scientific Uses

U27391 has potential applications in various scientific fields, including:

  • Cancer Research: Investigated as a therapeutic agent targeting specific cancer pathways.
  • Biochemical Studies: Used as a tool compound to elucidate biological mechanisms through pathway modulation.
  • Drug Development: Serves as a lead compound for further optimization into more potent derivatives.
Introduction to U27391 in Metalloproteinase Inhibition Research

Historical Context of Metalloproteinase Inhibitors in Biomedical Research

Matrix metalloproteinases (MMPs) have been investigated since their discovery in 1962, with research evolving from characterizing their role in physiological tissue remodeling to targeting their pathological overexpression in diseases. Early studies identified endogenous inhibitors like α₂-macroglobulin and tissue inhibitors of metalloproteinases (TIMPs), which maintain ECM homeostasis by regulating MMP activity [1]. The Jurassic period analogy in MMP literature highlights the ancient biological origins of these enzymes, underscoring their conserved role in extracellular matrix (ECM) degradation [1]. By the 1990s, synthetic MMP inhibitors emerged as therapeutic candidates, primarily featuring zinc-chelating functional groups (e.g., hydroxamates, thiols, phosphonamides) that block the catalytic zinc ion in MMP active sites [5]. Batimastat (BB-94) and marimastat (BB-2516) represented first-generation hydroxamate-based inhibitors, though poor solubility and musculoskeletal side effects limited clinical utility [5]. This historical trajectory established the foundational pharmacophore principles that informed later compounds like U27391.

Table 1: Key Milestones in MMP Inhibitor Development

Time PeriodDevelopment PhaseKey Advances
Pre-1990sEndogenous InhibitorsDiscovery of TIMPs and α₂-macroglobulin as natural regulators of MMP activity [1]
1990sSynthetic HydroxamatesBatimastat and marimastat designed with collagen-mimicking hydroxamate structures [5]
Late 1990sTetracycline DerivativesIdentification of non-antimicrobial properties of tetracyclines for MMP inhibition [1]
Early 2000sSelective Inhibitor DesignFocus on S1′ pocket flexibility to enhance selectivity (e.g., for MMP-13) [6]

U27391 as a Prototypical Metalloproteinase Inhibitor: Discovery and Early Applications

U27391 (CAS 106314-87-8) is a synthetic, low-molecular-weight MMP inhibitor with the empirical formula C₂₃H₃₆N₄O₅ and a molecular weight of 448.56 g/mol. Its structure features a collagen-mimicking scaffold with zinc-chelating capabilities, characteristic of early broad-spectrum MMP inhibitors [3] [5]. Mechanistically, U27391 potently inhibits interleukin-1β (IL-1β)-induced proteoglycan loss in cartilage explants by blocking MMP-mediated aggrecan and collagen degradation [2] [3]. In foundational studies, U27391 (10–100 μM) reversed glycosaminoglycan (GAG) depletion in human and rat femoral head cartilage exposed to recombinant human IL-1β (rhIL-1β), confirming its role in preserving ECM integrity [2]. Notably, only 30% of human cartilage samples responded to rhIL-1β, suggesting patient-specific variations in inflammatory pathways [2]. U27391’s efficacy in mitigating IL-1β-driven suppression of GAG synthesis further highlighted its dual role in inhibiting catabolism and supporting anabolism [2]. These properties positioned it as a prototypical tool compound for proof-of-concept studies in osteoarthritis (OA) pathogenesis, though its broad-spectrum activity limited clinical translation.

Table 2: Characteristics of U27391

PropertyDescription
Chemical NameNot specified (referred to as U27391 in literature)
CAS Number106314-87-8
Molecular FormulaC₂₃H₃₆N₄O₅
Molecular Weight448.56 g/mol
Mechanism of ActionChelation of catalytic zinc ion in MMP active sites
Primary Biological ActivityInhibition of rhIL-1β-induced proteoglycan/GAG loss in cartilage [2] [3]
Research ApplicationsIn vitro models of cartilage degradation and OA pathogenesis

Rationale for Targeting Cartilage Degradation Pathways in Osteoarthritis (OA)

OA pathophysiology centers on an imbalance between ECM synthesis and degradation, driven predominantly by MMP overexpression. Chondrocytes and synovial fibroblasts in OA joints produce excess collagenases (MMP-1, -8, -13) and stromelysins (MMP-3), which collectively degrade type II collagen and aggrecan—the core structural components of articular cartilage [4] [6]. MMP-13 is particularly destructive due to its triple-helical collagenase activity and preferential cleavage of type II collagen over other collagenases [6]. Proinflammatory cytokines like IL-1β and TNF-α amplify this imbalance by upregulating MMP gene expression via NF-κB and MAPK signaling pathways while suppressing TIMP production [4] [9]. The resulting ECM fragmentation generates bioactive molecules that perpetuate synovial inflammation, creating a feed-forward loop of joint destruction [6]. U27391 exemplifies the therapeutic strategy of interrupting this cycle at the MMP level. By inhibiting MMP activity, it reduces the release of cartilage breakdown products that activate synovial macrophages and fibroblasts, thereby dampening inflammation and preserving cartilage architecture [2] [9]. This mechanistic rationale underscores why MMP inhibitors remain compelling candidates for disease-modifying OA drugs (DMOADs), despite historical challenges in achieving clinical selectivity.

Table 3: Key MMPs in OA Pathogenesis and Their Substrates

MMP ClassRepresentative MembersPrimary Substrates in CartilageRole in OA Progression
CollagenasesMMP-1, MMP-8, MMP-13Type II collagen, aggrecanInitiate collagen network disintegration [6]
StromelysinsMMP-3, MMP-11Laminin, fibronectin, proteoglycan core proteinsAmplify degradation; activate pro-MMPs [4]
GelatinasesMMP-2, MMP-9Denatured collagens (gelatin), elastinDegrade collagen fragments; angiogenesis [7]

The enduring focus on MMP-13 reflects its position as a "master regulator" of cartilage catabolism. Its deep S1′ specificity pocket and flexible Ω-loop (residues 245–253) enable selective substrate recognition, making it a prime target for next-generation inhibitors [6]. U27391’s early success in preserving GAG content validates the broader strategy of MMP inhibition, though contemporary research emphasizes isoform selectivity to minimize off-target effects [4] [6].

Properties

CAS Number

106314-87-8

Product Name

U27391

IUPAC Name

N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide

Molecular Formula

C23H36N4O5

Molecular Weight

448.6 g/mol

InChI

InChI=1S/C23H36N4O5/c1-14(2)10-17(13-20(28)27-32)22(30)26-19(11-15(3)4)23(31)25-18(21(24)29)12-16-8-6-5-7-9-16/h5-9,14-15,17-19,32H,10-13H2,1-4H3,(H2,24,29)(H,25,31)(H,26,30)(H,27,28)/t17?,18-,19-/m0/s1

InChI Key

HLSQLCOADIMQBK-MNNMKWMVSA-N

SMILES

CC(C)CC(CC(=O)NO)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)N

Solubility

Soluble in DMSO

Synonyms

N-(2-(2-(hydroxyamino)-2-oxoethyl)-4-methyl-1-oxopentyl)-L-leucyl-L-phenylalaninamide
U 27391
U-24522
U-27391
U27391

Canonical SMILES

CC(C)CC(CC(=O)NO)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(C)C)CC(=O)NO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.